1,7-Dinitronaphthalene

Electron affinity Charge-transfer complex DFT calculation

1,7-Dinitronaphthalene (1,7-DNN; CAS 24824-25-7; molecular formula C₁₀H₆N₂O₄; MW 218.17 g/mol) is a dinitro-substituted polycyclic aromatic hydrocarbon belonging to the nitronaphthalene class. It bears nitro groups at the 1- (α) and 7- (β) positions of the naphthalene ring system, a substitution pattern that distinguishes it from the industrially dominant 1,5- and 1,8-dinitronaphthalene isomers.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 24824-25-7
Cat. No. B1194981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dinitronaphthalene
CAS24824-25-7
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H
InChIKeyZAIDGMWHINKYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dinitronaphthalene (CAS 24824-25-7): Procurement-Relevant Identity and Isomer-Class Context


1,7-Dinitronaphthalene (1,7-DNN; CAS 24824-25-7; molecular formula C₁₀H₆N₂O₄; MW 218.17 g/mol) is a dinitro-substituted polycyclic aromatic hydrocarbon belonging to the nitronaphthalene class. It bears nitro groups at the 1- (α) and 7- (β) positions of the naphthalene ring system, a substitution pattern that distinguishes it from the industrially dominant 1,5- and 1,8-dinitronaphthalene isomers [1]. Among the ten possible dinitronaphthalene isomers, 1,7-DNN occupies a specific niche: it is a minor component (~5%) of conventional mixed-acid nitration product streams, yet becomes the predominant dinitro isomer when 2-nitronaphthalene is used as the nitration substrate [2]. This compound serves primarily as a research intermediate in organic synthesis, a precursor to 1,7-diaminonaphthalene, and a model compound for studying structure–activity relationships among nitrated polycyclic aromatics [3].

Why 1,7-Dinitronaphthalene Cannot Be Casually Substituted by Other Dinitronaphthalene Isomers


Dinitronaphthalene isomers are not interchangeable commodities. Although they share the identical molecular formula (C₁₀H₆N₂O₄) and molecular weight, their differing nitro-group regiochemistry produces measurable divergence in electron affinity (spanning 0.65 eV across the ten isomers), enzymatic reduction susceptibility, chromatographic retention, and melting point [1]. Critically, 1,7-DNN possesses one nitro group at a β-naphthyl position—a feature associated with enhanced susceptibility to enzymatic nitroreduction relative to isomers bearing both nitro groups at α-positions (e.g., 1,5-DNN and 1,8-DNN) [2]. Furthermore, 1,7-DNN undergoes a unique oleum-mediated conversion to an alkali-soluble nitroquinone oxime—a transformation that is not observed for 1,5-DNN or 1,8-DNN under equivalent conditions—with direct implications for separation strategy in synthetic workflows [3]. Procurement decisions that ignore these isomer-specific properties risk selecting a compound with inappropriate electrochemical, metabolic, or reactivity characteristics for the intended application.

Quantitative Differentiation Evidence for 1,7-Dinitronaphthalene Versus Closest Dinitronaphthalene Isomer Comparators


Adiabatic Electron Affinity of 1,7-DNN Is 0.39 eV Higher Than 1,8-DNN Across All Ten Isomers

Theoretical calculations at the DFT level provide adiabatic electron affinities (AEA) for all ten dinitronaphthalene isomers. 1,7-DNN exhibits an AEA of 1.86 eV, which is 0.39 eV (approximately 9.0 kcal/mol) higher than that of 1,8-DNN (1.47 eV), indicating substantially greater thermodynamic favorability for single-electron reduction [1]. The 1,7-DNN value (1.86 eV) is nearly identical to 1,5-DNN (1.85 eV), yet the 0.39 eV gap versus 1,8-DNN is the largest pairwise difference among the 1,x-dinitro series [1]. Among the radical anions, the energetic range broadens to 25 kcal/mol, with 1,7-DNN's anion stability position intermediate within the isomer set [1].

Electron affinity Charge-transfer complex DFT calculation Radical anion stability

1,7-DNN Constitutes Only ~5% of Industrial Mixed-Acid Nitration Product Versus ~67% for 1,8-DNN

Under standard industrial nitration conditions (mixed HNO₃/H₂SO₄ at 80–100 °C), naphthalene direct dinitration yields a mixture dominated by 1,5-DNN and 1,8-DNN in approximately a 1:2 ratio, with 1,7-DNN and 1,6-DNN collectively accounting for only about 5% of the total isomer mixture [1]. This inherent low abundance makes 1,7-DNN substantially scarcer as a bulk commodity than 1,5-DNN or 1,8-DNN. In contrast, when 2-nitronaphthalene is used as the nitration substrate, the product distribution shifts dramatically: 1,6-DNN and 1,7-DNN become the major products at a ratio of approximately 42:52, accompanied by ~9% 1,3,8-trinitronaphthalene [2]. This alternative synthetic route provides access to 1,7-DNN as the predominant dinitro species.

Nitration selectivity Isomer distribution Synthetic accessibility Procurement scarcity

Exclusive Oleum-Mediated Conversion of 1,7-DNN to Alkali-Soluble Nitroquinone Oxime (88% Yield) Enables Separation from 1,3,5-Trinitronaphthalene

Treatment of 1,7-dinitronaphthalene with 30% oleum at 0–5 °C for 19 hours yields 6-nitro-1,4-naphthaquinone-4-oxime in 88% isolated yield [1]. This oxime product is alkali-soluble (extractable into dilute sodium carbonate), whereas 1,3,5-trinitronaphthalene—the product of further nitration of 1,7-DNN—remains unaffected by oleum under these conditions [1]. This differential solubility enables a clean separation of the nitroquinone oxime from trinitrated byproducts. Importantly, this transformation is specific to the 1,7-substitution pattern; the 1,5- and 1,8-dinitronaphthalene isomers undergo a different reaction pathway with concentrated sulfuric acid, forming naphthazarine (5,8-dihydroxy-1,4-naphthoquinone) via a distinct mechanism [2].

Chemoselective transformation Isomer separation Nitroquinone oxime Synthetic utility

Beta-Position Nitro Group in 1,7-DNN Confers Preferential Enzymatic Nitroreduction Versus All-Alpha Isomers 1,5-DNN and 1,8-DNN

Iwata et al. (1992) demonstrated that among nitrated naphthalene isomers, those bearing a nitro group at a β-position (position 2, 6, or 7) are more readily reduced by rat liver cytosolic nitroreductases than isomers with nitro groups exclusively at α-positions [1]. 1,7-DNN possesses one β-nitro group (position 7) and one α-nitro group (position 1), placing it in an intermediate reduction-susceptibility category between the all-α isomers (1,5-DNN, 1,8-DNN) and the all-β or mixed isomers with two β-nitro groups. The cytosolic nitroreductase activities showed a strong logarithmic correlation with single-electron reduction potentials measured by cyclic voltammetry (R² not explicitly reported but described as 'closely related'), indicating that the electrochemical reduction potential—which differs measurably among isomers—is a reliable predictor of enzymatic reduction rate [1].

Nitroreductase Enzymatic reduction Beta-nitro effect Metabolic stability

Melting Point of 1,7-DNN (~226 °C) Differs by +9 °C from 1,5-DNN (217 °C) and +65 °C from 1,8-DNN (161 °C)

The estimated melting point of 1,7-dinitronaphthalene is approximately 225.66 °C (mean of weighted MP, predicted) . This differs substantially from experimentally measured melting points of key comparator isomers: 1,5-DNN melts at 216–217 °C , 1,8-DNN at 161 °C , and 1,3-DNN at 146–148 °C . The 9 °C gap between 1,7-DNN and 1,5-DNN, while modest, is analytically significant for differential scanning calorimetry (DSC)-based purity determination. The much larger 65 °C difference from 1,8-DNN makes melting point a definitive criterion for distinguishing 1,7-DNN from 1,8-DNN contamination. It should be noted that the 1,7-DNN value is computationally estimated; experimentally determined melting point data for pure 1,7-DNN are sparsely reported in the open literature.

Melting point Thermal property Isomer identification Purity assessment

Asymmetric Nitro-Group Geometry of 1,7-DNN Produces Distinct Dipole Moment and Chromatographic Retention Versus Symmetric Isomers

The relative orientation of nitro groups on the naphthalene scaffold governs molecular dipole moment magnitude and direction, which in turn dictates chromatographic retention on polar stationary phases. 1,8-DNN, with both nitro groups clustered on the same side of the naphthalene ring, exhibits a strong net dipole moment and is strongly retained on columns exploiting dipole–dipole interactions, such as COSMOSIL NPE [1]. 1,5-DNN, with nitro groups symmetrically disposed across the ring system, possesses minimal net dipole moment. 1,7-DNN, with an asymmetric 1,7-substitution pattern (one α, one β), is predicted to exhibit an intermediate dipole moment distinct from both 1,5-DNN and 1,8-DNN, resulting in unique chromatographic retention behavior [2]. While experimentally measured dipole moment values for 1,7-DNN are not available in the surveyed literature, the qualitative ranking based on symmetry arguments is well-established for dinitronaphthalene isomer separations [2].

Dipole moment Chromatographic retention Isomer separation HPLC selectivity

Evidence-Backed Application Scenarios Where 1,7-Dinitronaphthalene Provides Defensible Selection Rationale


Electron-Acceptor Material Design: Selecting 1,7-DNN Over 1,8-DNN for Higher Electron Affinity

For applications requiring strong electron-accepting capability—such as charge-transfer complex formation, organic semiconductor dopants, or electrochemical sensor active layers—1,7-DNN (AEA = 1.86 eV) offers a 0.39 eV advantage over 1,8-DNN (AEA = 1.47 eV), corresponding to a thermodynamic driving force for reduction that is approximately 9.0 kcal/mol more favorable [1]. When selecting a dinitronaphthalene electron acceptor, 1,7-DNN provides electron affinity nearly equivalent to 1,5-DNN (1.85 eV) while offering the added benefit of a distinct molecular geometry for crystal engineering or host–guest complex design [1].

Synthetic Intermediate Requiring Orthogonal Functionalization via the Nitroquinone Oxime Pathway

1,7-DNN is the dinitronaphthalene isomer of choice when the synthetic route requires a high-yielding (88%) conversion to an alkali-soluble nitroquinone oxime intermediate. This transformation—unique to the 1,7-substitution pattern under oleum conditions—enables facile separation from trinitrated byproducts and provides a gateway to 2,4,6-trinitro-1-naphthol and related compounds [2]. Neither 1,5-DNN nor 1,8-DNN offers this chemoselective purification handle; they instead form naphthazarine-type products under strong acid treatment [3]. For process chemists designing scalable nitroarene functionalization sequences, this isomer-specific reactivity is a decisive selection criterion.

Metabolism and Toxicology Studies Requiring Distinct Nitroreductase Susceptibility

1,7-DNN, with one nitro group at a β-naphthyl position (C7), exhibits a distinct enzymatic nitroreduction profile compared to the all-α isomers 1,5-DNN and 1,8-DNN. Iwata et al. (1992) established that β-nitro substitution enhances susceptibility to cytosolic nitroreductase activity, with reduction rates correlating to single-electron reduction potentials [4]. For researchers investigating structure–activity relationships in nitroarene metabolism, genotoxicity, or environmental biodegradation, 1,7-DNN provides a critical intermediate phenotype—neither as reduction-resistant as the all-α isomers nor as rapidly reduced as dinitro isomers bearing two β-nitro groups—making it an essential comparator compound for mechanistic studies [4].

Analytical Reference Standard for Environmental Monitoring of Nitronaphthalene Isomer Mixtures

Environmental analysis of nitro-PAHs in ambient particulate matter or water samples requires isomer-specific identification and quantification. 1,7-DNN's distinct chromatographic retention—arising from its asymmetric dipole moment intermediate between 1,5-DNN (weak dipole) and 1,8-DNN (strong dipole)—makes it a necessary individual reference standard for accurate peak assignment in HPLC and GC–MS methods [5]. Its melting point (~226 °C) also provides a rapid identity confirmation that cleanly distinguishes it from the more abundant 1,8-DNN (161 °C) . Procurement of isomerically pure 1,7-DNN as a certified reference material is essential for laboratories performing regulatory environmental monitoring where false-positive isomer misidentification could have compliance consequences.

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